Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-
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Overview
Description
Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
737799-86-9 |
---|---|
Molecular Formula |
C17H24O7 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(2-methoxyethoxymethoxy)-5-oxo-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C17H24O7/c1-21-9-10-22-13-24-16(7-8-17(19)20)15(18)12-23-11-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3,(H,19,20) |
InChI Key |
DTPTZHPBKKNFPN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC(CCC(=O)O)C(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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